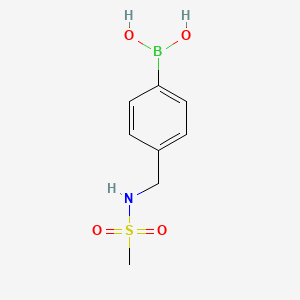

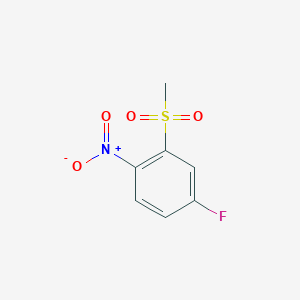

4-Fluoro-2-(methylsulfonyl)nitrobenzene

Descripción general

Descripción

4-Fluoro-2-(methylsulfonyl)nitrobenzene is an organic chemical compound with the molecular formula C7H6FNO4S . It has a molecular weight of 219.19 . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6FNO4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, nitro group, and methylsulfonyl group on the benzene ring .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . and is stored at a temperature of +4°C .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Reactions with Aminophenyl- and Nitrophenyl Sulfones : Shaw and Miller (1970) explored the reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide, leading to the synthesis of 2-methylsulfonylnitrobenzene among other products. This work illustrates the compound's role in complex organic transformations and its potential as a precursor for further chemical synthesis Shaw & Miller, 1970.

Brønsted Acid-Promoted Arylbenzyl Ether Rearrangements : Luzzio and Chen (2009) reported that camphorsulfonic acid in warm fluorobenzene facilitates the ortho rearrangement of (alkoxy-substituted) benzyl ethers to o-(alkoxy-substituted) arylmethylnitrophenols, showcasing the compound's utility in facilitating complex organic rearrangements Luzzio & Chen, 2009.

Materials Science

Nonlinear Optical Properties of Polyphosphazenes : Li et al. (2005) developed polyphosphazenes with high densities of indole-based chromophores and carbazolyl side groups, highlighting the use of sulfonyl and nitro groups in the design of materials with significant nonlinear optical properties. This research indicates the potential of 4-Fluoro-2-(methylsulfonyl)nitrobenzene derivatives in the development of advanced materials for optical applications Li et al., 2005.

Environmental Chemistry

Heat-Activated Persulfate Oxidation for Groundwater Remediation : Park et al. (2016) evaluated the oxidation of perfluorooctanoic acid (PFOA) by heat-activated persulfate, a method that could be adapted for in-situ groundwater remediation. This study suggests the utility of fluorinated nitrobenzene derivatives in environmental cleanup processes, particularly for the remediation of persistent organic pollutants in groundwater Park et al., 2016.

Propiedades

IUPAC Name |

[8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c16-13-3-1-12(2-4-13)14(11-17)5-7-15(8-6-14)18-9-10-19-15/h1-4H,5-11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVYRQNEOUBVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CN)C3=CC=C(C=C3)F)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647049 | |

| Record name | 1-[8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78228-02-1 | |

| Record name | 1-[8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1592868.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1592872.png)